
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride: is a chemical compound with the molecular formula C11H20ClNO and a molecular weight of 217.74 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride typically involves the following steps:
Formation of the Cyclohexanone Ring: The initial step involves the formation of the cyclohexanone ring through a cyclization reaction.
Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.
Phenyl Group Addition: The phenyl group is added through a Friedel-Crafts alkylation reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions in a controlled manner.
Purification Steps: The compound is purified using techniques such as recrystallization, distillation, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, alkylated compounds.
科学的研究の応用
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, and cellular metabolism.
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but lacks the phenyl group.
4-(Piperidin-1-yl)cyclohexan-1-one: Similar structure but with the piperidine group at a different position.
2-Phenylcyclohexanone: Similar structure but lacks the piperidine group.
Uniqueness
rel-(2R)-2-phenyl-2-(piperidin-1-yl)cyclohexan-1-one hydrochloride is unique due to the presence of both the phenyl and piperidine groups, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets and pathways, making it valuable in various research applications.
特性
分子式 |
C17H24ClNO |
|---|---|
分子量 |
293.8 g/mol |
IUPAC名 |
(2R)-2-phenyl-2-piperidin-1-ylcyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c19-16-11-5-6-12-17(16,15-9-3-1-4-10-15)18-13-7-2-8-14-18;/h1,3-4,9-10H,2,5-8,11-14H2;1H/t17-;/m1./s1 |
InChIキー |
JDHJMSVHTHVZNI-UNTBIKODSA-N |
異性体SMILES |
C1CCN(CC1)[C@]2(CCCCC2=O)C3=CC=CC=C3.Cl |
正規SMILES |
C1CCN(CC1)C2(CCCCC2=O)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


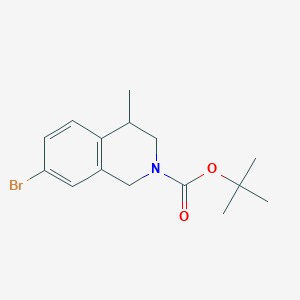
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
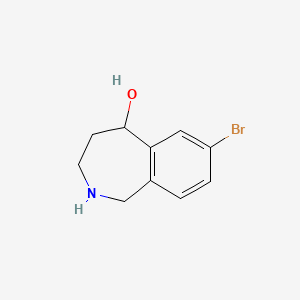

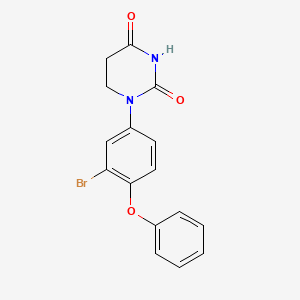
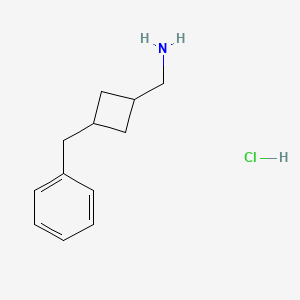
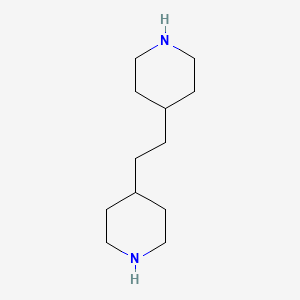
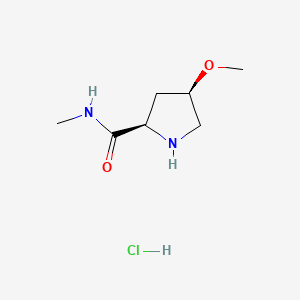
![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
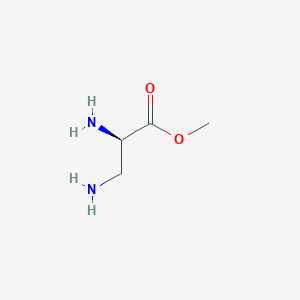
![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
